2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid
Description
2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid is a quinazoline derivative characterized by a thioether substituent (isopropylthio group) at the 2-position, a morpholine ring at the 4-position, and a carboxylic acid moiety at the 7-position.
Properties
IUPAC Name |
4-morpholin-4-yl-2-propan-2-ylsulfanylquinazoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10(2)23-16-17-13-9-11(15(20)21)3-4-12(13)14(18-16)19-5-7-22-8-6-19/h3-4,9-10H,5-8H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAORICMMFKZLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C=CC(=C2)C(=O)O)C(=N1)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid involves multiple steps, typically starting from commercially available precursors. A common approach involves the construction of the quinazoline core followed by the introduction of the isopropylthio and morpholine groups. Typical reactions include nucleophilic substitution and cyclization under controlled temperature and pH conditions.
Industrial Production Methods: While detailed industrial production methods are proprietary and vary, they generally scale up the laboratory procedures with considerations for efficiency, yield, and safety. Optimizations often include the use of robust catalysts and eco-friendly solvents to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid undergoes various chemical reactions including:
Oxidation: Which might modify the isopropylthio group.
Reduction: Possibly affecting the carboxylic acid functionality.
Substitution Reactions: Particularly nucleophilic substitutions due to the electron-rich quinazoline nucleus.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride. Solvents like dimethyl sulfoxide and acetonitrile are frequently used to facilitate these reactions under controlled temperatures.
Major Products: The major products of these reactions depend on the specific pathways chosen. For example, oxidation can yield sulfoxide derivatives, while reduction might result in alcohol forms.
Scientific Research Applications
2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid has shown promise in several scientific areas:
Chemistry: As a versatile intermediate in the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition due to its potential as a molecular probe.
Medicine: Particularly in anticancer research, where derivatives of quinazoline structures have been explored for their therapeutic potential.
Industry: As a precursor in the manufacturing of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action often involves its interaction with biological targets such as enzymes or receptors. The quinazoline core can mimic natural substrates, allowing it to competitively inhibit biological processes. Pathways involved typically include signal transduction cascades where the compound modulates activity through allosteric inhibition or receptor binding.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Accessibility : Morpholine-containing compounds (e.g., CAS 143375-60-4) are often synthesized via nucleophilic substitution or coupling reactions, suggesting feasible routes for the target compound .
- Biological Activity: Fluorinated quinolines (e.g., CAS 143375-60-4) are known for antibacterial activity, while quinazolines are explored in oncology.
- Data Limitations: No direct pharmacological or stability data for the target compound were found in the provided evidence. Further studies are needed to compare its efficacy, toxicity, and pharmacokinetics with analogs.
Biological Activity
2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C14H18N2O2S
- Molecular Weight : 278.37 g/mol
- CAS Number : 149353-95-7
Antitumor Activity
Recent studies indicate that this compound exhibits significant antitumor activity, particularly against hormone-receptor-positive breast cancer. The compound functions as a selective estrogen receptor degrader (SERD), which is crucial for overcoming resistance to traditional hormone therapies like tamoxifen.
Mechanism of Action :
The compound binds to the estrogen receptor alpha (ERα), leading to its degradation and subsequent inhibition of tumor growth in resistant cancer models. This mechanism is pivotal in addressing the challenges posed by mutations that confer resistance to existing therapies .
Toxicological Profile
The toxicological assessment of this compound has been conducted through various methodologies, including acute toxicity studies and repeated-dose toxicity evaluations. The results suggest a favorable safety profile with low systemic toxicity, making it a promising candidate for further development.
Toxicity Data Summary :
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed in animal models |
| Repeated-Dose Toxicity | No significant adverse effects noted |
Case Study 1: Efficacy in Breast Cancer Models
In a study involving xenograft models of breast cancer, the administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to effectively target ERα-positive tumors that are resistant to conventional therapies .
Case Study 2: Pharmacokinetics and Bioavailability
Research has also focused on the pharmacokinetic properties of this compound. It was found to have favorable absorption characteristics, which enhance its bioavailability when administered orally. This characteristic is essential for patient compliance and therapeutic effectiveness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
